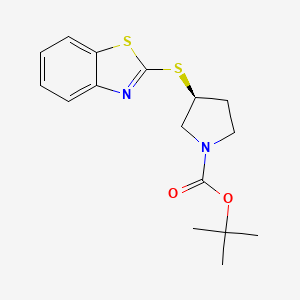
(S)-3-(Benzothiazol-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-3-(Benzothiazol-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester is a complex organic compound that features a benzothiazole moiety linked to a pyrrolidine ring via a sulfanyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(Benzothiazol-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzothiazole Moiety: This can be achieved by reacting 2-aminothiophenol with carbon disulfide and an appropriate base, followed by cyclization.
Sulfanyl Linkage Formation: The benzothiazole derivative is then reacted with a suitable halogenated pyrrolidine derivative to form the sulfanyl linkage.
Esterification: The final step involves esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
(S)-3-(Benzothiazol-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The benzothiazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzothiazole derivatives.
Aplicaciones Científicas De Investigación
(S)-3-(Benzothiazol-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (S)-3-(Benzothiazol-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. The benzothiazole moiety is known to interact with various enzymes and receptors, potentially modulating their activity. The sulfanyl linkage and pyrrolidine ring may also contribute to the compound’s overall bioactivity by influencing its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Benzothiazol-2-ylsulfanylMethyl)-piperidine-1-carboxylic acid tert-butyl ester
- 1H- and 2H-benzotriazole derivatives
Uniqueness
(S)-3-(Benzothiazol-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester is unique due to its specific combination of a benzothiazole moiety, a sulfanyl linkage, and a pyrrolidine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C16H20N2O2S2 |
|---|---|
Peso molecular |
336.5 g/mol |
Nombre IUPAC |
tert-butyl (3S)-3-(1,3-benzothiazol-2-ylsulfanyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C16H20N2O2S2/c1-16(2,3)20-15(19)18-9-8-11(10-18)21-14-17-12-6-4-5-7-13(12)22-14/h4-7,11H,8-10H2,1-3H3/t11-/m0/s1 |
Clave InChI |
XXJMPIXTBISPLC-NSHDSACASA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N1CC[C@@H](C1)SC2=NC3=CC=CC=C3S2 |
SMILES canónico |
CC(C)(C)OC(=O)N1CCC(C1)SC2=NC3=CC=CC=C3S2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1,6-Dihydroxy-1,3-dihydro-benzo[c][1,2]oxaborol-3-yl)-acetic acid](/img/structure/B13979290.png)
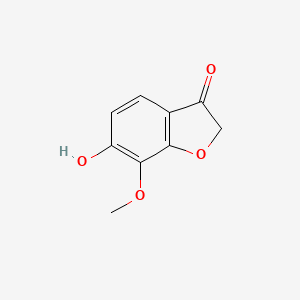
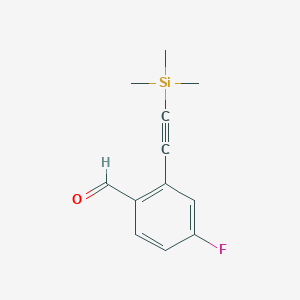
![8-(5-Bromopyrimidin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B13979304.png)
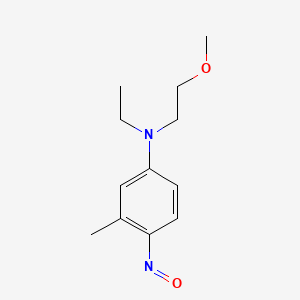

![Thiazolo[5,4-b]pyridine-2,5-diamine](/img/structure/B13979330.png)
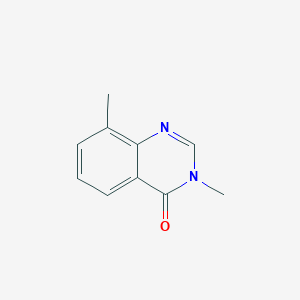
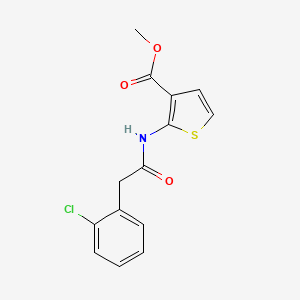
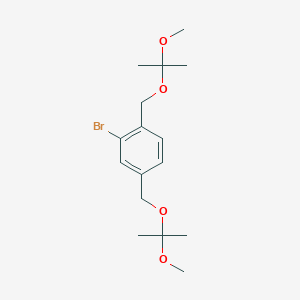


![7-Oxabicyclo[4.1.0]heptan-3-yl 2-methylprop-2-enoate](/img/structure/B13979370.png)
